3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a chloro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with thiophene derivatives under specific conditions to form the thieno[2,3-b]pyridine core. The amino group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 4-(N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-(trifluoromethoxy)benzyl)sulfamoyl)benzoic acid
Uniqueness
What sets 3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid apart from similar compounds is its unique combination of functional groups and the thieno[2,3-b]pyridine core.
Properties
Molecular Formula |
C14H7ClF3N3O2S |
---|---|
Molecular Weight |
373.7 g/mol |
IUPAC Name |
3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H7ClF3N3O2S/c15-8-2-6(14(16,17)18)4-20-10(8)5-1-7-9(19)11(13(22)23)24-12(7)21-3-5/h1-4H,19H2,(H,22,23) |
InChI Key |
IWHFANQKLCSVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(S2)C(=O)O)N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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